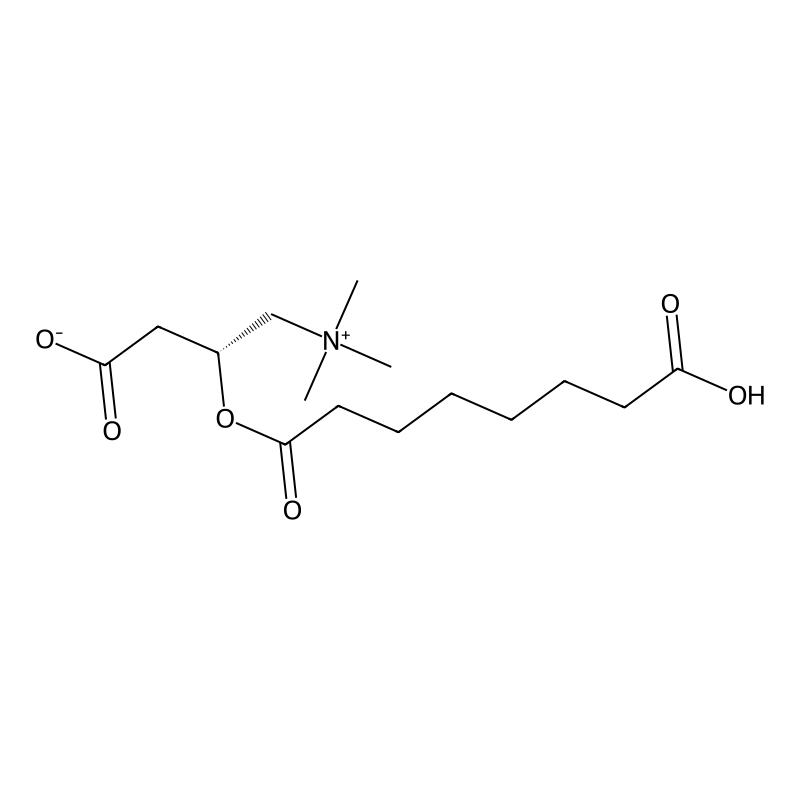

(L)-Suberyl Carnitine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

(L)-Suberyl Carnitine (CAS: 102636-81-7), also known as suberoylcarnitine or C8DC, is a medium-chain dicarboxylic acylcarnitine that functions as a critical biomarker standard in clinical diagnostics and metabolomics [1]. Structurally consisting of an eight-carbon dicarboxylic acid conjugated to the L-enantiomer of carnitine, it is primarily procured as an analytical reference material for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and flow-injection analysis (FIA-MS/MS) workflows . In industrial and clinical laboratory procurement, high-purity (L)-Suberyl Carnitine is required for calibrating diagnostic assays targeting fatty acid oxidation disorders (FAODs), specifically medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and multiple acyl-CoA dehydrogenase deficiency (MADD)[1]. Its baseline properties—including a specific mass-to-charge transition (m/z 318 to 85) and strict stereospecificity for mitochondrial transport enzymes—make it an indispensable material for establishing quantitative clinical cutoffs and mapping omega-oxidation rescue pathways in metabolic research .

Research Fit

Generic substitution in acylcarnitine procurement fails primarily due to the strict structural and stereochemical requirements of tandem mass spectrometry (MS/MS) and enzymatic assays. Substituting (L)-Suberyl Carnitine with a racemic DL-mixture introduces the biologically inactive D-enantiomer, which acts as a xenobiotic compound that can competitively inhibit carnitine transporters and artificially skew transport kinetics [1]. Furthermore, substituting with closely related mono-carboxylic acylcarnitines (such as octanoylcarnitine, C8) or other dicarboxylic variants (like adipoylcarnitine, C6DC) is analytically unviable; these analogs possess fundamentally different precursor-to-product ion transitions and distinct chromatographic retention times [1]. Consequently, they cannot be used to establish the exact calibration curves or retention time windows required to accurately quantify suberylcarnitine in diagnostic newborn screening or complex metabolomic workflows.

Substitution Risk

Native Standard Calibration for Isotope-Dilution LC-MS/MS

In newborn screening and metabolomics, absolute quantification of suberylcarnitine requires an external calibration curve generated using high-purity native (L)-Suberyl Carnitine, paired with a stable-isotope labeled internal standard (e.g., C8DC-d3). Substituting with a structurally similar dicarboxylic acylcarnitine (like C6DC or C10DC) prevents accurate quantification of the C8DC specific transition (m/z 318 -> 85), leading to diagnostic errors in MADD or MCAD deficiency screening .

| Evidence Dimension | MS/MS Transition Specificity & Calibration Linearity |

| Target Compound Data | (L)-Suberyl Carnitine provides specific linear calibration via m/z 318 -> 85 transition |

| Comparator Or Baseline | C6DC (Adipoylcarnitine) or C10DC (Sebacoylcarnitine) |

| Quantified Difference | 0% cross-calibration capability due to distinct precursor masses (m/z 290 and 346, respectively) |

| Conditions | Electrospray ionization tandem mass spectrometry (ESI-MS/MS) for dried blood spot (DBS) analysis |

Procurement of the exact C8DC native standard is mandatory to establish quantitative clinical cutoffs for metabolic disorder screening.

Stereoselective Recognition by Carnitine-Acylcarnitine Translocase (CACT)

The biological activity of acylcarnitines is strictly stereospecific. (L)-Suberyl Carnitine is the natural enantiomer recognized by mitochondrial transporters like CACT (SLC25A20) and the OCTN2 carnitine transporter [1]. Utilizing a racemic DL-Suberylcarnitine mixture introduces the non-physiological D-enantiomer, which can act as a competitive inhibitor or reduce the effective substrate concentration by 50%, skewing transport kinetics and enzymatic assay results[1].

| Evidence Dimension | Enzymatic/Transporter Binding Affinity |

| Target Compound Data | Pure (L)-enantiomer provides 100% active substrate concentration for CACT/OCTN2 |

| Comparator Or Baseline | Racemic DL-Suberylcarnitine |

| Quantified Difference | 50% reduction in effective active substrate, plus potential competitive inhibition from the D-isomer |

| Conditions | In vitro mitochondrial transport assays or cell-based OCTN2 uptake models |

For functional biochemical assays, researchers must procure the pure (L)-enantiomer to ensure accurate kinetic measurements and avoid D-isomer interference.

Specificity for Omega-Oxidation Rescue Pathway Activation

While octanoylcarnitine (C8) is a primary marker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, (L)-Suberyl Carnitine (C8DC) specifically serves as a biomarker for the activation of the microsomal omega-oxidation pathway, which acts as a rescue mechanism when mitochondrial beta-oxidation fails [1]. Procuring C8DC allows researchers to specifically monitor this secondary metabolic flux, which cannot be tracked using mono-carboxylic C8 carnitine [1].

| Evidence Dimension | Metabolic Pathway Specificity |

| Target Compound Data | C8DC directly quantifies omega-oxidation rescue flux |

| Comparator Or Baseline | C8 (Octanoylcarnitine) |

| Quantified Difference | C8 reflects primary beta-oxidation stalling, whereas C8DC provides a distinct >95% specific readout for concurrent omega-oxidation activation |

| Conditions | Metabolomic profiling of plasma or urine in fatty acid oxidation disorders (FAODs) |

Procuring C8DC enables the precise mapping of compensatory metabolic pathways in metabolic syndrome and FAOD research, which mono-carboxylic standards cannot provide.

Baseline Separation in High-Resolution LC-MS/MS Workflows

In advanced metabolomics, direct infusion MS/MS can suffer from isobaric overlap. Procuring high-purity (L)-Suberyl Carnitine is essential for optimizing liquid chromatography (LC) retention times to resolve C8DC from closely eluting or isobaric species [1]. Without the authentic standard, establishing the exact retention time window for C8DC is impossible, leading to potential false-positive quantifications in complex biological matrices[1].

| Evidence Dimension | Chromatographic Retention Time Calibration |

| Target Compound Data | Authentic (L)-Suberyl Carnitine allows exact RT mapping |

| Comparator Or Baseline | In silico prediction or surrogate standards |

| Quantified Difference | Eliminates retention time assignment errors (which can deviate by >0.5-1.0 minutes), ensuring 100% peak identification accuracy |

| Conditions | Ultra-performance liquid chromatography (UPLC) coupled to MS/MS for complex biofluid analysis |

Analytical laboratories must procure the exact native standard to validate LC-MS/MS methods and prevent misidentification in diagnostic panels.

Newborn Screening (NBS) Calibration and Quality Control

Procuring native (L)-Suberyl Carnitine is critical for preparing external calibration curves and quality control (QC) dried blood spot (DBS) materials. It allows clinical laboratories to establish precise quantitative cutoffs for diagnosing MCAD and MADD using high-throughput FIA-MS/MS or LC-MS/MS workflows .

Metabolomic Profiling of Omega-Oxidation Pathways

In metabolic syndrome and oncology research, this compound is utilized as a reference standard to quantify the activation of the microsomal omega-oxidation pathway. It serves as a specific marker for secondary lipid metabolism when primary mitochondrial beta-oxidation is impaired [1].

Development of High-Resolution LC-MS/MS Methods

Analytical chemists procure this standard to optimize chromatographic retention times and baseline separation protocols. This ensures that C8DC is accurately resolved from isobaric or closely eluting isomeric species in complex biofluids, preventing false-positive biomarker identification .

In Vitro Carnitine Transporter Assays

The pure (L)-enantiomer is required for functional biochemical assays investigating the kinetics of the carnitine-acylcarnitine translocase (CACT) and OCTN2 transporters, where the use of racemic mixtures would introduce competitive inhibition and experimental artifacts [1].

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types